molecular formula C11H14N4O B15152659 N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B15152659
M. Wt: 218.26 g/mol
InChI Key: CCIVYBGZFIXWCS-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a methyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the condensation of 4-methoxybenzylamine with 3-methyl-1H-1,2,4-triazole-5-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound may interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)thiosemicarbazone: A compound with similar structural features but containing a thiosemicarbazone group instead of a triazole ring.

    N-(4-methoxybenzyl)-1H-indole: A compound with an indole ring instead of a triazole ring.

    N-(4-methoxybenzyl)-1H-pyrazole: A compound with a pyrazole ring instead of a triazole ring.

Uniqueness

N-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C11H14N4O/c1-8-13-11(15-14-8)12-7-9-3-5-10(16-2)6-4-9/h3-6H,7H2,1-2H3,(H2,12,13,14,15)

InChI Key

CCIVYBGZFIXWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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